2-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%
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Overview
Description
2-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol (95%) is a fluorinated phenol compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 81–83 °C and a boiling point of 206–208 °C. 2-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a precursor in the synthesis of other fluorinated compounds.
Scientific Research Applications
2-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a precursor in the synthesis of other fluorinated compounds. It is also used as a fluorescent label in biological research, as a ligand in catalytic hydrogenation, and as an inhibitor of enzymes.
Mechanism of Action
2-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol has a variety of mechanisms of action. As a reagent in organic synthesis, it acts as a nucleophile and reacts with electrophiles to form a new bond. As a catalyst in the production of pharmaceuticals, it acts as a Lewis acid and facilitates the formation of a new bond. As a fluorescent label in biological research, it acts as an energy donor, transferring energy to a fluorescent dye, which then emits light. As a ligand in catalytic hydrogenation, it acts as an electron donor, donating electrons to the reaction. As an inhibitor of enzymes, it acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the substrate.
Biochemical and Physiological Effects
2-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to use in a variety of reactions. It is also relatively inexpensive and widely available. The main limitation of 2-fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol is its low boiling point, which makes it difficult to use in high-temperature reactions.
Future Directions
2-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol has several potential future applications. It could be used as a fluorescent label for imaging and tracking molecules in living cells. It could also be used in the synthesis of novel fluorinated compounds or as a catalyst in the production of pharmaceuticals. Additionally, it could be used in the development of new inhibitors of enzymes or as a ligand in catalytic hydrogenation. Finally, it could be used to study the effects of fluorinated compounds on biochemical and physiological processes.
Synthesis Methods
2-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol can be synthesized from 2-fluoro-4-methoxycarbonylphenol and a fluorinating agent. The reaction is typically conducted in a solvent such as dimethylformamide or acetonitrile at a temperature of 80-90°C. The reaction is usually completed within 1-2 hours.
Properties
IUPAC Name |
methyl 3-fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)9-2-4-10(11(15)7-9)8-3-5-13(17)12(16)6-8/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCFDSSDKOMCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684470 |
Source
|
Record name | Methyl 2,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-12-5 |
Source
|
Record name | Methyl 2,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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